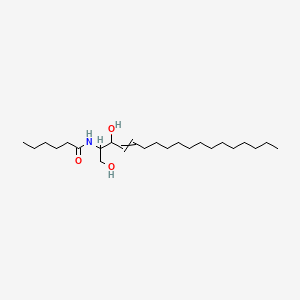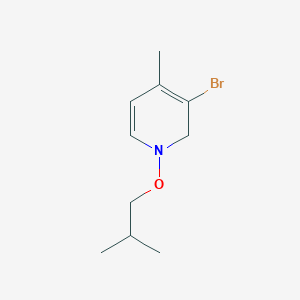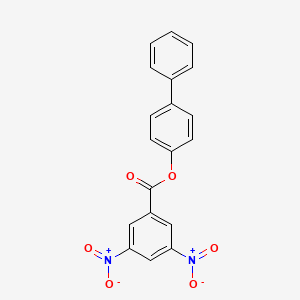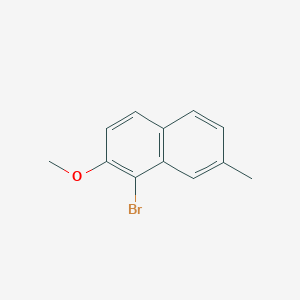
1-(2,2-Dimethylpropyl)-1H-pyrazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-二甲基丙基)-1H-吡唑-5-羧酸是一种属于吡唑家族的有机化合物。吡唑是含有两个氮原子的五元杂环化合物,分别位于 1 和 2 位。这种特殊的化合物以在第一个氮原子上连接一个 2,2-二甲基丙基基团以及在吡唑环的第五位上连接一个羧酸基团为特征。
准备方法
合成路线和反应条件: 1-(2,2-二甲基丙基)-1H-吡唑-5-羧酸的合成通常涉及适当前体的环化。一种常见的方法是在酸性条件下使 2,2-二甲基丙基肼与乙酰乙酸乙酯反应形成吡唑环。然后将所得中间体进行水解,在第五位产生羧酸基团。
工业生产方法: 这种化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高最终产品的产率和纯度。此外,使用催化剂和先进的纯化技术可以进一步提高生产过程的效率。
化学反应分析
反应类型: 1-(2,2-二甲基丙基)-1H-吡唑-5-羧酸可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成具有不同氧化态的相应吡唑衍生物。
还原: 还原反应可以将羧酸基团转化为醇或其他还原形式。
取代: 使用合适的试剂,吡唑环上的氢原子可以用不同的官能团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用诸如氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4) 之类的还原剂。
取代: 卤化可以在催化剂存在下使用诸如氯 (Cl2) 或溴 (Br2) 之类的卤素来实现。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生吡唑-5-羧酸衍生物,而还原可能会产生吡唑-5-甲醇。
科学研究应用
1-(2,2-二甲基丙基)-1H-吡唑-5-羧酸在科学研究中有多种应用:
化学: 它被用作合成更复杂吡唑衍生物的构建块。
生物学: 由于其与生物活性分子的结构相似性,该化合物可用于研究酶抑制和受体结合。
工业: 它可用于合成农用化学品和其他工业化学品。
作用机制
1-(2,2-二甲基丙基)-1H-吡唑-5-羧酸的作用机制涉及其与特定分子靶标的相互作用。羧酸基团可以与酶或受体的活性位点形成氢键,而吡唑环可以参与 π-π 相互作用。这些相互作用可以调节靶蛋白的活性,从而导致各种生物学效应。
类似化合物:
- 1-(2,2-二甲基丙基)-1H-吡唑-3-羧酸
- 1-(2,2-二甲基丙基)-1H-吡唑-4-羧酸
- 1-(2,2-二甲基丙基)-1H-吡唑-5-酰胺
独特性: 1-(2,2-二甲基丙基)-1H-吡唑-5-羧酸的独特性在于羧酸基团在吡唑环的第五位的特定位置。这种结构特征可以影响其反应性和与生物靶标的相互作用,使其与其他类似化合物有所区别。
相似化合物的比较
- 1-(2,2-Dimethylpropyl)-1H-pyrazole-3-carboxylic acid
- 1-(2,2-Dimethylpropyl)-1H-pyrazole-4-carboxylic acid
- 1-(2,2-Dimethylpropyl)-1H-pyrazole-5-carboxamide
Uniqueness: 1-(2,2-Dimethylpropyl)-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the carboxylic acid group at the fifth position of the pyrazole ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
属性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
2-(2,2-dimethylpropyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)6-11-7(8(12)13)4-5-10-11/h4-5H,6H2,1-3H3,(H,12,13) |
InChI 键 |
JGIZBJXJAAVIBA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CN1C(=CC=N1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B12498467.png)
![1-{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498469.png)

![Methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12498489.png)

![N-(4-methoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12498494.png)
![2-[(2E)-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B12498499.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2-methylbenzyl)glycinamide](/img/structure/B12498508.png)
![1-{2-[(3,4-Difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498529.png)


![5-({3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12498552.png)

![2-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12498568.png)
